molecular formula C19H18N2O3 B2866694 METHYL 2-{[6-AMINO-2-(4-METHYLPHENYL)QUINOLIN-4-YL]OXY}ACETATE CAS No. 1031989-21-5

METHYL 2-{[6-AMINO-2-(4-METHYLPHENYL)QUINOLIN-4-YL]OXY}ACETATE

Cat. No.: B2866694
CAS No.: 1031989-21-5
M. Wt: 322.364
InChI Key: LOFACGOOMPZXTO-UHFFFAOYSA-N
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Description

METHYL 2-{[6-AMINO-2-(4-METHYLPHENYL)QUINOLIN-4-YL]OXY}ACETATE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with an amino group, a methylphenyl group, and an oxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[6-AMINO-2-(4-METHYLPHENYL)QUINOLIN-4-YL]OXY}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Amination: The amino group can be introduced via a nucleophilic substitution reaction using ammonia or an amine derivative.

    Esterification: The final step involves the esterification of the hydroxyl group with methyl chloroacetate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[6-AMINO-2-(4-METHYLPHENYL)QUINOLIN-4-YL]OXY}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

METHYL 2-{[6-AMINO-2-(4-METHYLPHENYL)QUINOLIN-4-YL]OXY}ACETATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with biological targets such as enzymes and receptors.

    Industrial Applications: The compound is explored for its use in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-{[6-AMINO-2-(4-METHYLPHENYL)QUINOLIN-4-YL]OXY}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities.

    Indole Derivatives: Indole derivatives also possess a fused ring system and are known for their diverse biological activities.

Uniqueness

METHYL 2-{[6-AMINO-2-(4-METHYLPHENYL)QUINOLIN-4-YL]OXY}ACETATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methylphenyl group, and an oxyacetate moiety makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

methyl 2-[6-amino-2-(4-methylphenyl)quinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-3-5-13(6-4-12)17-10-18(24-11-19(22)23-2)15-9-14(20)7-8-16(15)21-17/h3-10H,11,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFACGOOMPZXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)C(=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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